WD2000-012547

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

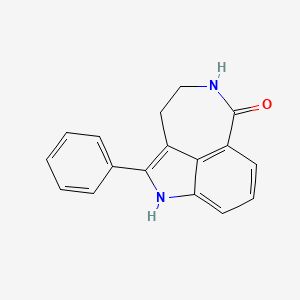

2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVVSYUUFABRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of CRISPR-Cas9 for Genome Engineering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of the CRISPR-Cas9 system for genome engineering. It delves into the core mechanism, details experimental methodologies, presents quantitative data for practical application, and illustrates key processes through diagrams.

Core Principles of the CRISPR-Cas9 System

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system, derived from a prokaryotic adaptive immune system, has been repurposed into a powerful and versatile tool for precise genome editing.[1][2][3] Its efficacy and simplicity have revolutionized molecular biology, offering unprecedented potential for therapeutic development and functional genomics.[4][5]

The system's functionality relies on two primary components: the Cas9 nuclease and a single guide RNA (sgRNA).[6][7]

-

Cas9 Nuclease : This DNA endonuclease acts as a pair of "molecular scissors," inducing a double-strand break (DSB) at a specific location within the genome.[6][7] The most commonly used Cas9 protein is derived from Streptococcus pyogenes (SpCas9).[6][8]

-

Single Guide RNA (sgRNA) : This engineered RNA molecule is a fusion of two natural RNA components: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[6][9] The sgRNA has two critical functions: a 20-nucleotide "spacer" region at the 5' end that is complementary to the target DNA sequence, and a "scaffold" structure that binds to the Cas9 protein.[6][10] This dual-functionality allows the sgRNA to guide the Cas9 nuclease to the precise genomic locus intended for modification.[7]

A crucial element for Cas9 activity is the Protospacer Adjacent Motif (PAM) .[8] This short DNA sequence (typically 2-6 base pairs) is not part of the sgRNA target sequence but must be present in the target DNA, immediately downstream of the sequence complementary to the sgRNA.[8][11] For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[12][13] Cas9 first recognizes and binds to the PAM sequence before unwinding the DNA and checking for complementarity with the sgRNA.[8] This PAM requirement is a critical determinant of the possible target sites within a genome.[13]

Once the Cas9-sgRNA complex binds to the target DNA sequence adjacent to a PAM, the HNH and RuvC nuclease domains of Cas9 cleave both strands of the DNA, creating a DSB.[2][14] This break triggers the cell's natural DNA repair mechanisms, which can be harnessed to introduce desired genetic modifications.[15][16]

Upstream Target Sequence (20 nt) PAM (NGG) Downstream

>]; }

Complex [label="Cas9-sgRNA Ribonucleoprotein (RNP) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Target Recognition & Binding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Double-Strand Break (DSB)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repair [label="Cellular DNA Repair\n(NHEJ or HDR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cas9 -> Complex [label="binds"]; sgRNA -> Complex; Complex -> Binding [label="scans DNA for PAM"]; TargetDNA -> Binding; Binding -> Cleavage [label="cleaves target"]; Cleavage -> Repair; } Core mechanism of CRISPR-Cas9 genome editing.

DNA Repair Pathways: The Basis of Genome Engineering

The DSB created by Cas9 is the catalyst for genome editing. The cell primarily employs two major pathways to repair these breaks: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[15][17] The choice between these pathways influences the final editing outcome.

-

Non-Homologous End Joining (NHEJ) : This is the more active and efficient of the two pathways and can occur throughout the cell cycle.[15][17] NHEJ directly ligates the broken ends of the DNA back together.[16] However, this process is error-prone and often results in small random insertions or deletions (indels) at the cut site.[17][18] If these indels occur within the coding sequence of a gene and cause a frameshift mutation, they typically lead to the creation of a premature stop codon, resulting in a non-functional protein.[19] This makes NHEJ the preferred pathway for generating gene knockouts.[16][18]

-

Homology-Directed Repair (HDR) : This pathway is less efficient than NHEJ and is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template.[20] HDR can utilize an externally provided DNA template that has homologous sequences (homology arms) flanking the DSB site.[20][21] The cell's repair machinery uses this template to precisely repair the break, allowing for the introduction of specific nucleotide changes, the insertion of new sequences (e.g., a fluorescent tag), or the correction of a disease-causing mutation.[5][21] The efficiency of HDR is influenced by factors such as the length of the homology arms and the concentration of the donor template.[20]

Experimental Design and Methodologies

A successful CRISPR-Cas9 experiment requires careful planning, from sgRNA design to the final validation of the edit.

Single Guide RNA (sgRNA) Design

The design of the sgRNA is critical for both the efficiency and specificity of the experiment.[6] The 20-nucleotide spacer sequence should be chosen to target a unique site within the genome to minimize off-target effects.[10]

| Parameter | Recommendation | Rationale |

| Target Selection | 20 nucleotides immediately upstream of a 5'-NGG-3' PAM sequence.[10][22] | Defines the Cas9 cleavage site. |

| Specificity | Unique sequence within the target genome. | Minimizes off-target cleavage at similar sites.[10] |

| GC Content | 40-80%[6] (ideally 40-60%[4]) | Affects the stability of the RNA-DNA hybrid. |

| Genomic Location | Target an early exon in the gene for knockout experiments.[4][13] | Increases the likelihood of a frameshift mutation causing a loss of function. |

| Off-Target Analysis | Use bioinformatics tools (e.g., GuideScan, CRISPOR) to predict potential off-target sites.[19][23] | Allows for the selection of sgRNAs with the lowest predicted off-target activity. |

Delivery of CRISPR-Cas9 Components

Efficient delivery of the Cas9 protein and sgRNA into the target cells is a key determinant of editing success.[1] The components can be delivered in three main formats: as DNA plasmids, as mRNA, or as a ribonucleoprotein (RNP) complex.[24]

| Delivery Method | Description | Advantages | Disadvantages |

| Viral Vectors (e.g., AAV, Lentivirus) | Viral particles are used to deliver plasmids encoding Cas9 and sgRNA.[25][26] | High efficiency in a wide range of cell types, including difficult-to-transfect and non-dividing cells.[24][26] Suitable for in vivo applications.[24] | Potential for random integration into the host genome, prolonged expression leading to increased off-target effects.[27] |

| Plasmid Transfection | A plasmid carrying the genes for both Cas9 and the sgRNA is introduced into cells.[24] | Cost-effective and straightforward. | Can have lower efficiency in some cell types; prolonged expression can increase off-target effects.[6][28] |

| mRNA Transfection | In vitro transcribed mRNA for Cas9 and the sgRNA are delivered to cells.[24] | Transient expression reduces off-target effects; avoids genomic integration.[24] | RNA can be less stable than DNA. |

| Ribonucleoprotein (RNP) Delivery | Purified Cas9 protein and synthetic sgRNA are pre-complexed and delivered.[25][27] | Rapid action and clearance from the cell, significantly reducing off-target effects.[25][28] No risk of genomic integration. | Can be more costly; requires optimization of delivery protocol (e.g., electroporation). |

| Physical Methods (Electroporation, Microinjection) | An electrical field or a fine needle is used to create transient pores in the cell membrane to allow entry of plasmids, RNA, or RNPs.[1][27] | High efficiency for RNP delivery.[1] Suitable for a wide range of cell types.[1] | Can cause significant cell death.[1] Microinjection is low-throughput.[26] |

A Standard Experimental Workflow: Gene Knockout in Mammalian Cells

The following protocol outlines a typical workflow for generating a gene knockout in a mammalian cell line using the RNP delivery method.

Experimental Protocol: Gene Knockout via RNP Electroporation

-

sgRNA Design and Synthesis :

-

Using a design tool (e.g., CRISPOR), select and order at least two high-scoring sgRNAs targeting an early exon of the gene of interest.[19]

-

Synthetically produced, chemically modified sgRNAs are recommended for higher stability and efficiency.

-

-

Cell Culture :

-

Culture the target mammalian cell line under optimal conditions to ensure they are healthy and in the logarithmic growth phase on the day of electroporation.

-

-

RNP Complex Formation :

-

Resuspend purified, high-fidelity SpCas9 protein and the synthetic sgRNA in the appropriate buffers.

-

Mix the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.[27]

-

-

Electroporation :

-

Harvest and wash the cells, then resuspend them in a specialized electroporation buffer at a defined concentration.

-

Add the pre-formed RNP complexes to the cell suspension.

-

Using an electroporation system (e.g., Neon™ Transfection System), apply the optimized electrical pulse to the cells.[1]

-

-

Post-Transfection Cell Handling :

-

Immediately transfer the electroporated cells to pre-warmed culture medium (without antibiotics) and incubate.

-

After 24-48 hours, passage the cells as needed. A portion of this cell pool can be harvested to assess initial editing efficiency.

-

-

Validation of Editing Efficiency in the Pooled Population :

-

Single-Cell Cloning :

-

If the editing efficiency in the pool is satisfactory, dilute the remaining cells to a concentration of a single cell per well in 96-well plates.[31][32] This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[31]

-

Culture the plates until single colonies are visible (typically 1-2 weeks).[31]

-

-

Expansion and Genotypic Analysis of Clones :

-

Expand the single-cell-derived colonies into larger cultures (e.g., 24-well plates).[31]

-

Harvest a portion of each clone for genomic DNA extraction.

-

PCR amplify the target region and perform Sanger sequencing to determine the exact nature of the indel in each allele.[4][31]

-

Identify clones with frameshift-inducing indels on all alleles for a complete knockout.

-

-

Phenotypic Validation :

-

Confirm the absence of the target protein in the validated knockout clones using methods such as Western blot or flow cytometry.

-

Assessing and Mitigating Off-Target Effects

Off-target sites often have high sequence similarity to the on-target site, differing by only a few nucleotides.[33] Cas9 can tolerate some mismatches between the sgRNA and the DNA, particularly outside the "seed" region (the 8-12 nucleotides closest to the PAM).[23]

| Method for Off-Target Analysis | Principle | Advantages | Limitations |

| Computational Prediction | Algorithms scan the genome for sequences similar to the sgRNA target.[23][35] | Fast, inexpensive, and useful for initial sgRNA design and selection.[23] | Can predict many sites that are not cleaved in reality (false positives). |

| Whole-Genome Sequencing (WGS) | The entire genome of an edited clone is sequenced and compared to a control.[23][35] | Unbiased, detects all types of mutations across the entire genome. | High cost, may miss low-frequency off-target events in a cell population.[35] |

| GUIDE-seq | Integrates a short, double-stranded oligodeoxynucleotide (dsODN) tag at DSB sites, which are then identified by sequencing. | Highly sensitive, genome-wide detection in living cells. | Can be technically complex. |

| DISCOVER-seq | Uses chromatin immunoprecipitation (ChIP) to pull down the DNA repair factor MRE11, which is recruited to DSBs, followed by sequencing.[35] | Applicable to in vivo and in vitro samples; identifies both on- and off-target sites.[35] | Newer method, may require specialized expertise. |

| Digenome-seq | In vitro cleavage of genomic DNA with Cas9 RNP followed by WGS to identify cleavage sites. | Cell-free method, highly sensitive. | May identify sites not accessible to Cas9 within the cell's chromatin structure, leading to false positives.[33] |

Strategies to Minimize Off-Target Effects:

-

Careful sgRNA Design : Use bioinformatics tools to select sgRNAs with minimal predicted off-target sites.[28]

-

High-Fidelity Cas9 Variants : Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) have been developed that exhibit reduced off-target cleavage without compromising on-target efficiency.

-

Use of RNP Delivery : The transient nature of RNP complexes limits the time Cas9 is active in the cell, thereby reducing the probability of off-target cleavage.[25][28]

-

Titration of Cas9/sgRNA Concentration : Using the lowest effective concentration of the CRISPR components can help reduce off-target mutations.[28]

Quantification of Editing Efficiency

Accurately measuring the efficiency of on-target gene editing is crucial for optimizing protocols and validating results.[29] Several methods are available, each with its own strengths and limitations.[29]

| Method | Principle | Throughput | Accuracy | Notes |

| Mismatch Cleavage Assay (e.g., T7E1) | An endonuclease recognizes and cleaves heteroduplex DNA formed by annealing wild-type and edited DNA strands.[3] | High | Semi-quantitative | Fast and simple for initial screening.[30] |

| Sanger Sequencing with Decomposition (TIDE/ICE) | Sanger sequencing trace data from a PCR amplicon of the target region is computationally deconvolved to identify and quantify the mixture of indels.[21][29] | Medium | High | Accurate and cost-effective for pooled cell populations.[21] |

| Next-Generation Sequencing (NGS) of Amplicons | The target locus is amplified and sequenced at high depth, allowing for precise identification and quantification of all alleles present.[30] | High | Very High | Considered the gold standard for accuracy; provides detailed information on all editing outcomes.[30][36] |

| Droplet Digital PCR (ddPCR) | Partitions the sample into thousands of droplets to quantify the absolute number of wild-type and edited alleles. | Medium | High | Highly sensitive for detecting rare editing events. |

| Fluorescent Reporter Assays | Uses cell lines with an integrated reporter gene (e.g., GFP) that is activated or inactivated by CRISPR-Cas9 editing.[29] | High | Quantitative | Provides a readout in living cells, useful for high-throughput screening.[29] |

This guide provides a foundational understanding of the CRISPR-Cas9 system for genome engineering. By carefully considering sgRNA design, delivery methods, and validation strategies, researchers can effectively harness this technology for a wide array of applications in basic science and therapeutic development.

References

- 1. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. genemedi.net [genemedi.net]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. synthego.com [synthego.com]

- 7. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]

- 8. synthego.com [synthego.com]

- 9. academic.oup.com [academic.oup.com]

- 10. genscript.com [genscript.com]

- 11. Protospacer adjacent motif - Wikipedia [en.wikipedia.org]

- 12. idtdna.com [idtdna.com]

- 13. bioinnovatise.com [bioinnovatise.com]

- 14. researchgate.net [researchgate.net]

- 15. beckman.com [beckman.com]

- 16. m.youtube.com [m.youtube.com]

- 17. blog.addgene.org [blog.addgene.org]

- 18. criver.com [criver.com]

- 19. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. idtdna.com [idtdna.com]

- 21. academic.oup.com [academic.oup.com]

- 22. coconote.app [coconote.app]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. blog.addgene.org [blog.addgene.org]

- 25. CRISPR/Cas9 delivery methods [takarabio.com]

- 26. mdpi.com [mdpi.com]

- 27. idtdna.com [idtdna.com]

- 28. azolifesciences.com [azolifesciences.com]

- 29. mdpi.com [mdpi.com]

- 30. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]

- 31. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]

- 32. genecopoeia.com [genecopoeia.com]

- 33. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

- 36. event.fourwaves.com [event.fourwaves.com]

The Guardian of the Genome: An In-depth Technical Guide to the Natural Function of CRISPR-Cas9 in Bacterial Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual evolutionary arms race between bacteria and the viruses that infect them (bacteriophages), bacteria have evolved a sophisticated adaptive immune system known as CRISPR-Cas9. This system provides a heritable cellular memory of past infections, enabling a rapid and specific defense against subsequent invasions. Initially observed as peculiar repeating sequences in bacterial genomes, the true function of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and their associated (Cas) proteins has been elucidated to be a powerful mechanism of RNA-guided nucleic acid cleavage. This technical guide delves into the core natural function of the CRISPR-Cas9 system in providing bacterial immunity, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Three Stages of CRISPR-Cas9 Immunity

The CRISPR-Cas9 mediated immune response in bacteria is a dynamic, multi-step process that can be broadly categorized into three distinct stages: Adaptation (Spacer Acquisition) , Expression and Maturation (crRNA Biogenesis) , and Interference (Target Cleavage) .[1][2]

Adaptation: Acquiring Immunological Memory

The adaptation stage is the initial step where the bacterium acquires a genetic memory of the invading foreign DNA.[3] This process is primarily mediated by the Cas1 and Cas2 proteins, which are highly conserved across most CRISPR-Cas systems.[4][5]

Upon infection by a bacteriophage, the Cas1-Cas2 complex recognizes and captures a short segment of the invader's DNA, known as a protospacer.[3][5] This recognition is not random; it is often directed by the presence of a short (2-6 base pair) sequence in the invader's DNA called the Protospacer Adjacent Motif (PAM).[6][7] The PAM sequence is crucial for distinguishing foreign DNA from the bacterium's own CRISPR locus, which lacks this motif, thus preventing autoimmune reactions.[6][8]

The captured protospacer is then integrated as a new "spacer" into the CRISPR array in the bacterial genome, typically at the leader end of the array.[4][9] This process involves the duplication of an adjacent repeat sequence, thereby maintaining the characteristic repeat-spacer-repeat architecture of the CRISPR locus.[4] This newly integrated spacer serves as a heritable genetic record of the infection.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the CRISPR-Cas9 system's natural function in bacterial immunity.

Table 1: Characteristics of CRISPR Spacers

| Parameter | Typical Value/Range | Bacterial Species Example |

| Spacer Length | 21 - 72 bp (typically 32-38 bp)[11] | Escherichia coli (Type I-E): 33 bp[9][12] |

| Streptococcus mutans: 30-35 bp[13] | ||

| Number of Spacers per Array | < 50 in bacteria, < 100 in archaea[4] | E. coli: Native array with 13 spacers[9][12] |

| Streptococcus mutans: Average of 23.9 spacers[13] | ||

| Streptococcus thermophilus: Average of 33 spacers[13] | ||

| GC Content of Spacers | ~38.16%[13] | Streptococcus mutans[13] |

Table 2: Efficiency of CRISPR-Cas9 Mediated Phage Resistance

| CRISPR-Cas9 System | Target Phage | Plating Efficiency | Reference |

| Single-site targeting CAPS | T7 phage | 10⁻⁵ to 10⁻¹[7] | [7] |

| Double-site targeting D-CAPS | T7 phage | 0 (complete resistance at high MOI)[7] | [7] |

| CRISPR/Cas9-mediated editing | T4 phage | 2.7% (compared to donor only)[14][15] | [14][15] |

Core Signaling Pathway and Processes

The following diagrams, generated using the DOT language, visualize the central signaling pathway of CRISPR-Cas9 immunity and a typical experimental workflow.

Caption: The three stages of CRISPR-Cas9 mediated bacterial immunity.

Expression and Maturation: Assembling the Defense Machinery

Once a spacer is integrated, the CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA). This pre-crRNA contains the sequences of all the spacers and repeats.[11] For the Type II CRISPR-Cas9 system, this pre-crRNA undergoes a maturation process involving a trans-activating CRISPR RNA (tracrRNA), the Cas9 protein, and a host-encoded RNase III.[16]

The tracrRNA has a region of complementarity to the repeat sequences in the pre-crRNA.[17] This base-pairing creates a double-stranded RNA structure that is recognized and cleaved by RNase III, in a process facilitated by Cas9.[15] This processing results in the generation of mature, short CRISPR RNAs (crRNAs), each containing a single spacer sequence flanked by a partial repeat.[15] The mature crRNA remains associated with the tracrRNA and the Cas9 protein to form a ribonucleoprotein effector complex.[16][18]

Interference: Neutralizing the Threat

The final stage is the interference phase, where the CRISPR-Cas9 system actively defends against a subsequent infection by the same phage. The crRNA within the Cas9 effector complex acts as a guide, directing the complex to the complementary protospacer sequence in the invading phage DNA.[13]

For the Cas9 nuclease to bind and cleave the target DNA, it must first recognize the PAM sequence adjacent to the protospacer.[6][7] This PAM recognition step is a critical checkpoint that ensures Cas9 only targets foreign DNA.[6][8] Upon successful recognition of both the PAM and the protospacer, the Cas9 protein undergoes a conformational change and uses its two nuclease domains (HNH and RuvC-like) to create a double-strand break in the target DNA, typically 3-4 base pairs upstream of the PAM sequence.[1][18] This cleavage effectively neutralizes the invading phage, preventing its replication and protecting the bacterium.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the natural function of CRISPR-Cas9 in bacterial immunity.

Protocol 1: Spacer Acquisition Assay in E. coli

This protocol is designed to quantify the rate of new spacer acquisition in a bacterial population.

Materials:

-

E. coli strain (e.g., BL21-AI)

-

Plasmids for inducible expression of Cas1 and Cas2

-

Plasmids containing a protospacer sequence and a selectable marker

-

LB agar plates with appropriate antibiotics and inducers (e.g., arabinose, IPTG)

-

Genomic DNA purification kit

-

PCR primers flanking the leader end of the CRISPR array

-

DNA electrophoresis equipment and reagents

-

DNA sequencing services

Methodology:

-

Strain Preparation: Transform the E. coli strain with plasmids carrying the Cas1 and Cas2 genes under the control of an inducible promoter.

-

Induction of Spacer Acquisition: Grow the transformed bacteria in liquid LB medium with the appropriate antibiotics to a specific optical density (e.g., OD600 of 0.5). Induce the expression of Cas1 and Cas2 by adding the specific inducer (e.g., arabinose) to the culture.

-

Introduction of Foreign DNA: Transform the induced bacterial culture with a plasmid containing a known protospacer sequence. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both the Cas expression plasmid and the protospacer plasmid.

-

Selection and Growth: Select individual colonies and grow them overnight in liquid LB medium with antibiotics and the inducer to allow for spacer acquisition.[19]

-

Genomic DNA Extraction: Isolate genomic DNA from the overnight cultures using a commercial purification kit.[19]

-

PCR Amplification of CRISPR Array: Use PCR to amplify the leader-proximal region of the CRISPR array from the extracted genomic DNA.[9][12] The forward primer should anneal to the leader sequence, and the reverse primer to a downstream spacer or repeat.

-

Analysis of Array Expansion: Analyze the PCR products by agarose gel electrophoresis. An increase in the size of the PCR product indicates the acquisition of a new spacer-repeat unit.[9][12]

-

Sequencing: Purify and sequence the expanded PCR products to confirm the integration of the new spacer and to determine its sequence.

Caption: A typical workflow for a spacer acquisition assay.

Protocol 2: In Vitro Cas9 Cleavage Assay

This assay is used to determine the cleavage activity of a specific crRNA-guided Cas9 complex on a target DNA sequence.

Materials:

-

Purified Cas9 nuclease

-

In vitro transcribed sgRNA or crRNA:tracrRNA duplex

-

Target DNA substrate (linearized plasmid or PCR product containing the protospacer and PAM)

-

Nuclease-free water

-

Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)[8]

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis equipment

Methodology:

-

RNP Complex Assembly: In a nuclease-free tube, incubate the purified Cas9 nuclease with the sgRNA (or crRNA:tracrRNA duplex) in the Cas9 reaction buffer at room temperature for 10 minutes to allow for the formation of the ribonucleoprotein (RNP) complex.[5][8] A 1:1 molar ratio of Cas9 to gRNA is typically used.

-

Cleavage Reaction: Add the target DNA substrate to the RNP complex mixture. Incubate the reaction at 37°C for 1 hour.[8]

-

Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes to degrade the Cas9 protein.[5]

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Successful cleavage will result in the appearance of DNA fragments of the expected sizes.[20]

Protocol 3: Phage Challenge Assay (Plaque Assay)

This assay measures the efficiency of CRISPR-Cas9 mediated immunity in preventing phage infection.

Materials:

-

Bacterial strain with and without the active CRISPR-Cas9 system targeting a specific phage

-

Bacteriophage stock of known titer (PFU/mL)

-

Soft agar overlay

-

LB agar plates

-

Incubator

Methodology:

-

Bacterial Culture Preparation: Grow overnight cultures of the bacterial strains (with and without CRISPR immunity).

-

Infection: In a sterile tube, mix a small volume of the bacterial culture with a known number of phage particles at a specific multiplicity of infection (MOI).

-

Plating: Add the bacteria-phage mixture to molten soft agar and pour it over a pre-warmed LB agar plate.

-

Incubation: Incubate the plates overnight at the optimal temperature for bacterial growth.

-

Plaque Counting: Count the number of plaques (clear zones where bacteria have been lysed by the phage) on each plate.

-

Efficiency of Plating (EOP) Calculation: Calculate the EOP by dividing the number of plaques on the CRISPR-immune strain by the number of plaques on the non-immune (control) strain. A lower EOP indicates a higher level of CRISPR-mediated immunity.[14][15]

Conclusion

The CRISPR-Cas9 system is a remarkable example of adaptive immunity in the microbial world, providing a robust and specific defense against invading genetic elements. Its three-stage mechanism of adaptation, expression, and interference showcases an elegant interplay of proteins and RNA molecules to create a heritable and programmable defense system. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore and harness the power of this revolutionary biological system. A thorough comprehension of its natural function is paramount for its effective and safe application in the myriad of biotechnological and therapeutic fields it is currently transforming.

References

- 1. Real-time observation of CRISPR spacer acquisition by Cas1-Cas2 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Pruning and Tending Immune Memories: Spacer Dynamics in the CRISPR Array [frontiersin.org]

- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 6. Cas9 in Vitro Cleavage Assay. [bio-protocol.org]

- 7. D-CAPS: an efficient CRISPR-Cas9-based phage defense system for E. coli : A novel strategy for E. coli to resist T7 based on CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput analysis of type I-E CRISPR/Cas spacer acquisition in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays [frontiersin.org]

- 13. Investigating CRISPR spacer targets and their impact on genomic diversification of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRISPR/Cas9-Mediated Genome Editing of T4 Bacteriophage for High-Throughput Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CRISPR-phage antibacterials to address the antibiotic resistance crisis: scientific, economic, and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 20. Frontiers | Characterization, complete genome sequencing, and CRISPR/Cas9 system-based decontamination of a novel Escherichia coli phage TR1 from fermentation substrates [frontiersin.org]

A Technical Guide to Fundamental Research on CRISPR-Cas9 Off-Target Effects

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental research concerning CRISPR-Cas9 off-target effects. It covers the underlying mechanisms, state-of-the-art detection methodologies with detailed protocols, quantitative analysis of high-fidelity variants, and strategies for mitigating unintended genomic alterations.

Introduction to CRISPR-Cas9 Off-Target Effects

The CRISPR-Cas9 system has become a revolutionary tool for genome editing due to its simplicity, efficiency, and versatility.[1][2] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[1] While powerful, a significant concern for both research and therapeutic applications is the potential for off-target effects, where the Cas9 nuclease cleaves unintended sites in the genome.[1][3][4] These off-target mutations can lead to adverse outcomes, including the disruption of essential genes or the activation of oncogenes, making their thorough characterization and mitigation a critical aspect of CRISPR-based research and development.[3][4]

Mechanisms and Influencing Factors of Off-Target Effects

Off-target cleavage occurs at genomic sites that have sequence similarity to the intended on-target site. The Cas9 nuclease can tolerate a number of mismatches between the sgRNA and the DNA sequence, particularly in the region distal to the Protospacer Adjacent Motif (PAM).[1][3] The specificity of the CRISPR-Cas9 system is not absolute and is influenced by a variety of factors.

Key factors that influence the frequency and location of off-target events include:

-

sgRNA Sequence and Structure: The sequence of the sgRNA itself, including its length and potential for secondary structures, can impact specificity.[5][6][7] Truncated sgRNAs (17-18 nucleotides) have been shown to increase specificity by being less tolerant of mismatches.[6][8]

-

Cas9/sgRNA Concentration and Delivery: High concentrations of the Cas9 protein and sgRNA complex can lead to reduced specificity.[3][5] The method of delivery also plays a role; for instance, delivering the components as a ribonucleoprotein (RNP) complex can limit the duration of their activity in the cell, thereby reducing off-target events compared to plasmid-based delivery.[3][4]

-

PAM Sequence: The PAM sequence is a strict requirement for Cas9 binding and cleavage.[5] While the canonical NGG PAM for Streptococcus pyogenes Cas9 (SpCas9) is abundant, off-target sites often have non-canonical PAMs.

-

Chromatin Accessibility and Epigenetic State: The state of the chromatin at a potential off-target site can significantly influence Cas9 binding and cleavage.[5][6][7] Open and transcriptionally active chromatin regions are generally more susceptible to off-target editing.[5][7]

Methodologies for Off-Target Effect Detection

A variety of methods have been developed to identify CRISPR-Cas9 off-target sites, which can be broadly categorized into computational (in silico) prediction and experimental (unbiased) detection.[1][9][10]

-

In Silico Prediction: Computational tools predict potential off-target sites by searching a reference genome for sequences similar to the on-target site.[1][11] These algorithms typically consider the number and position of mismatches and the PAM sequence.[11] While convenient, these methods can be biased and may not account for the complex cellular environment, necessitating experimental validation.[1]

-

Unbiased Experimental Methods: These techniques aim to identify off-target sites directly from experimental samples without prior prediction. Several key methods have been established:

-

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method involves transfecting cells with the CRISPR components along with a short, double-stranded oligodeoxynucleotide (dsODN).[12][13] The dsODN is integrated into the genome at DSB sites, which are then identified by sequencing.[12][13]

-

Digenome-seq (Digested Genome Sequencing): This is a highly sensitive in vitro method where purified genomic DNA is treated with Cas9/sgRNA ribonucleoproteins (RNPs).[1][14] The resulting DNA fragments, which have uniform start sites at cleavage locations, are then subjected to whole-genome sequencing to identify on- and off-target sites.[1][14][15]

-

SITE-seq (Selective Enrichment and Identification of Adapter-Tagged DNA Ends by Sequencing): Another in vitro biochemical method, SITE-seq, involves treating genomic DNA with Cas9 RNP, followed by the ligation of biotinylated adapters to the resulting DSB ends. These tagged fragments are then enriched and sequenced to map cleavage sites.[16][17][18]

-

DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing): This in vivo method leverages the endogenous DNA repair protein MRE11.[1][9] By performing chromatin immunoprecipitation for MRE11 followed by sequencing (ChIP-seq), DSBs induced by Cas9 in cells or tissues can be identified.[1][19]

-

Data Presentation: Comparison of Off-Target Detection Methods

| Method | Type | Principle | Sensitivity | Advantages | Disadvantages |

| GUIDE-seq | Cell-based | dsODN tag integration at DSBs in living cells.[12][13] | Can detect indel frequencies as low as 0.03-0.1%.[1][12] | Unbiased, quantitative, detects cell-type specific sites.[12] | Relies on dsODN delivery and integration efficiency.[1] |

| Digenome-seq | In vitro | In vitro cleavage of genomic DNA followed by WGS.[14][15] | Highly sensitive, can detect indels at ≤0.1% frequency.[1][20] | Highly sensitive, no transfection required.[14] | In vitro conditions may not fully reflect the cellular environment. |

| SITE-seq | In vitro | Biochemical capture of Cas9-generated DNA ends.[16][17] | High, number of sites depends on nuclease concentration.[21] | Unbiased biochemical approach.[17] | In vitro assay; only a fraction of sites may be validated in cells.[1] |

| DISCOVER-seq | In vivo / Cell-based | MRE11 ChIP-seq to identify DSBs.[9][19] | High, can be enhanced with DNA-PKcs inhibition (DISCOVER-Seq+).[22][23] | Applicable in vivo and in primary cells, low false-positive rate.[19] | Relies on antibody efficiency for ChIP. |

Experimental Protocols

This protocol is a simplified summary of the GUIDE-seq procedure.[12][13][24]

-

Cell Transfection: Co-transfect the target cells with Cas9- and sgRNA-expressing plasmids (or Cas9 RNP) and the end-protected dsODN tag.

-

Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-molecular-weight genomic DNA.

-

DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 300-700 bp) using sonication.[24]

-

End Repair and A-tailing: Perform end-repair on the fragmented DNA to create blunt ends, followed by the addition of a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters (e.g., Illumina Y-adapters) to the A-tailed DNA fragments.[24]

-

PCR Amplification (Step 1): Perform a primary PCR using a primer specific to the ligated adapter and a primer that anneals to the integrated dsODN tag. This selectively amplifies the tag-containing genomic regions.

-

PCR Amplification (Step 2): Perform a secondary PCR to add sample-specific barcodes and the full Illumina sequencing adapters.

-

Sequencing and Analysis: Sequence the resulting library on an Illumina platform. Analyze the data to map the integration sites of the dsODN, which correspond to the DSB locations.

This protocol is a simplified summary of the Digenome-seq procedure.[14][15][25]

-

Genomic DNA Isolation: Isolate high-quality, high-molecular-weight genomic DNA from the cells of interest.

-

In Vitro Digestion: Incubate the genomic DNA with pre-assembled Cas9/sgRNA RNP complexes. This reaction cleaves the DNA at on- and off-target sites.

-

DNA Purification: Purify the digested genomic DNA to remove the Cas9 protein and sgRNA.

-

Whole-Genome Sequencing (WGS): Prepare a WGS library from the digested DNA. This typically involves DNA fragmentation (e.g., via sonication), end-repair, A-tailing, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing (e.g., on an Illumina HiSeq platform).[15]

-

Bioinformatic Analysis: Align the sequencing reads to the reference genome. Off-target cleavage sites are identified by finding locations with a vertical alignment of read start-points, which is characteristic of nuclease-induced cuts.[14][15]

This protocol is a simplified summary of the SITE-seq procedure.[16][17][26]

-

Genomic DNA Isolation: Purify high-molecular-weight genomic DNA.[16][17]

-

In Vitro Digestion: Incubate the genomic DNA with Cas9/sgRNA RNP complexes at various concentrations.

-

End Blunting and Phosphorylation: Treat the digested DNA with enzymes to create blunt, 5'-phosphorylated ends at the cleavage sites.

-

Biotinylated Adapter Ligation: Ligate a biotinylated, hairpin-loop adapter to the blunt ends of the cleaved DNA.

-

DNA Fragmentation: Shear the DNA to a smaller size.

-

Streptavidin Enrichment: Use streptavidin-coated magnetic beads to capture the biotin-tagged DNA fragments, thus enriching for the original cleavage sites.

-

Library Preparation and Sequencing: Perform end-repair, A-tailing, and ligate sequencing adapters to the enriched fragments. Amplify the library and perform high-throughput sequencing.

-

Data Analysis: Map the reads to the reference genome to identify the locations of Cas9 cleavage.

High-Fidelity Cas9 Variants and Quantitative Analysis

To address the issue of off-target effects, significant research has focused on engineering Cas9 variants with enhanced specificity.[1][4] These high-fidelity nucleases are designed to reduce non-specific interactions with the DNA, thereby decreasing cleavage at unintended sites while maintaining robust on-target activity.[27][28]

Key high-fidelity variants include:

-

SpCas9-HF1: This variant was engineered with four amino acid substitutions to reduce the energetic contribution of non-specific DNA contacts.[27]

-

eSpCas9(1.1): This enhanced SpCas9 variant contains mutations that weaken its binding to the non-target DNA strand.[1]

-

evoCas9: Developed through directed evolution, this variant exhibits high fidelity.[1]

-

SuperFi-Cas9: This variant was designed by mutating seven mismatch-stabilizing residues, resulting in a high preference for on-target DNA.[28]

Data Presentation: Quantitative Comparison of Cas9 Variants

The efficacy of high-fidelity variants has been quantified using methods like GUIDE-seq. These studies demonstrate a dramatic reduction in the number of detectable off-target sites compared to wild-type SpCas9.

| Cas9 Variant | Target Loci | Number of sgRNAs Tested | Off-Target Sites (Wild-Type SpCas9) | Off-Target Sites (High-Fidelity Variant) | Percent Reduction | Reference |

| SpCas9-HF1 | EMX1, FANCF, RUNX1, ZSCAN2 | 8 | 2-25 per site | 0-1 per site | >90% | [29] |

| SpCas9-HF1 | VEGFA sites | 2 | 144 and 32 | 21 and 1 | 85-97% | [29] |

| eSpCas9 | Various | (Not specified) | (Normalized to 100%) | ~5.9% | 94.1% | [1] |

| SpCas9-HF1 | Various | (Not specified) | (Normalized to 100%) | ~4.6% | 95.4% | [1] |

| evoCas9 | Various | (Not specified) | (Normalized to 100%) | ~1.3% | 98.7% | [1] |

Note: Data is compiled from comparative studies. The number of off-target sites can vary significantly based on the sgRNA sequence, cell type, and detection method used.

Conclusion and Future Directions

The potential for off-target effects remains a primary challenge for the therapeutic application of CRISPR-Cas9 technology.[1] A deep understanding of the underlying mechanisms has spurred the development of a suite of robust detection methods and highly specific Cas9 variants. Unbiased, genome-wide techniques such as GUIDE-seq and Digenome-seq are essential for comprehensively evaluating the specificity of a given sgRNA and Cas9 combination.[1][10] Furthermore, the rational design and directed evolution of high-fidelity Cas9 nucleases have successfully reduced off-target cleavage to undetectable levels in many cases.[27][30]

Future research will likely focus on further improving the sensitivity of in vivo off-target detection methods, developing even more specific Cas9 variants, and establishing standardized regulatory frameworks for assessing the safety of CRISPR-based therapies. The continued integration of advanced computational prediction, high-throughput experimental validation, and protein engineering will be paramount to realizing the full and safe therapeutic potential of CRISPR-Cas9.

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target specificity of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CRISPR/Cas System and Factors Affecting Its Precision and Efficiency [frontiersin.org]

- 7. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

- 10. mdpi.com [mdpi.com]

- 11. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]

- 12. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling Genome-Wide Specificity of CRISPR-Cas9 Using Digenome-Seq | Springer Nature Experiments [experiments.springernature.com]

- 15. CRISPR RGEN Tools [rgenome.net]

- 16. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]

- 17. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Mapping the genomic landscape of CRISPR–Cas9 cleavage | Springer Nature Experiments [experiments.springernature.com]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 25. Profiling Genome-Wide Specificity of CRISPR-Cas9 Using Digenome-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dovepress.com [dovepress.com]

- 29. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sciencedaily.com [sciencedaily.com]

The Specificity of CRISPR-Cas9: An In-depth Technical Guide to the Initial Studies

For Researchers, Scientists, and Drug Development Professionals

The advent of the CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful and versatile tool for targeted genome modification. However, the initial excitement surrounding this technology was tempered by concerns about its specificity and the potential for off-target mutations. This technical guide delves into the foundational studies that first explored the specificity of CRISPR-Cas9, providing a comprehensive overview of the pioneering methods developed to detect off-target effects. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the workflows of these seminal techniques.

Introduction to CRISPR-Cas9 Specificity

The CRISPR-Cas9 system, derived from a bacterial adaptive immune system, utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific 20-nucleotide target sequence in the genome, adjacent to a protospacer adjacent motif (PAM). While the on-target activity of CRISPR-Cas9 is remarkably efficient, early investigations revealed that the system could tolerate a certain degree of mismatch between the gRNA and off-target DNA sequences, leading to unintended genomic alterations.[1][2][3] The frequency and location of these off-target events are influenced by several factors, including the gRNA sequence, the concentration of the Cas9-gRNA complex, and the specific genomic context.[4] Understanding and accurately detecting these off-target effects became a critical area of research to ensure the safe and effective application of CRISPR-Cas9, particularly in therapeutic contexts.

Early Methods for Off-Target Detection

Initial efforts to identify off-target effects relied on computational predictions and targeted sequencing of predicted sites. However, these approaches were often limited in their ability to provide an unbiased, genome-wide view of Cas9 activity. To address this, several innovative, unbiased methods were developed. This guide focuses on three of the most influential initial techniques: Digenome-seq, GUIDE-seq, and SITE-seq.

Digenome-seq (Digested Genome Sequencing)

Digenome-seq is an in vitro method that leverages the whole-genome sequencing of genomic DNA digested by Cas9 ribonucleoproteins (RNPs).[5][6][7] The fundamental principle is that Cas9-induced double-strand breaks (DSBs) will generate DNA fragments with identical 5' ends, which can be identified computationally after sequencing.[3][6] This technique is highly sensitive and can detect off-target sites with indel frequencies as low as 0.1%.[2][8]

The following protocol is a synthesized representation of the initial Digenome-seq methodology.

I. Preparation of Cas9 RNP and Genomic DNA

-

Cas9 and sgRNA Preparation: Purify recombinant Cas9 protein and synthesize the desired sgRNA.

-

RNP Assembly: Incubate purified Cas9 protein with the sgRNA at a 1:1 molar ratio at 37°C for 15 minutes to form the RNP complex.

-

Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA (gDNA) from the target cells using a standard extraction kit. Ensure the gDNA is of high quality and integrity.

II. In Vitro Digestion

-

Digestion Reaction: In a final volume of 50 µL, mix 5 µg of gDNA with the pre-assembled Cas9 RNP complex and the appropriate reaction buffer.

-

Incubation: Incubate the reaction at 37°C for 4 hours to allow for DNA cleavage.

-

Enzyme Inactivation: Inactivate the Cas9 nuclease by adding Proteinase K and incubating at 56°C for 30 minutes, followed by heat inactivation at 70°C for 20 minutes.

-

DNA Purification: Purify the digested gDNA using phenol-chloroform extraction and ethanol precipitation.

III. Library Preparation and Sequencing

-

DNA Fragmentation: Shear the purified, digested gDNA to an average size of 400-500 bp using sonication.

-

End Repair and A-tailing: Perform end-repair and A-tailing on the fragmented DNA using standard library preparation kits.

-

Adapter Ligation: Ligate sequencing adapters to the prepared DNA fragments.

-

Whole-Genome Sequencing: Perform paired-end sequencing on an Illumina platform, aiming for a sequencing depth of at least 30x.

IV. Bioinformatic Analysis

-

Read Alignment: Align the sequencing reads to the reference genome.

-

Cleavage Site Identification: Identify potential cleavage sites by searching for clusters of reads with identical 5' ends.

-

Off-Target Scoring: Score and rank the identified off-target sites based on the number of reads supporting each cleavage event.

Caption: Workflow of the Digenome-seq method for identifying CRISPR-Cas9 off-target sites.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a cell-based method that identifies DSBs by capturing short, double-stranded oligodeoxynucleotides (dsODNs) into the break sites within living cells.[9][10][11] The integrated dsODNs then serve as a tag for subsequent amplification and sequencing, allowing for the precise mapping of cleavage events.[10] GUIDE-seq is highly sensitive and can detect off-target events with indel frequencies below 0.1%.[9]

The following protocol is a synthesized representation of the initial GUIDE-seq methodology.[12][13]

I. Cell Culture and Transfection

-

Cell Seeding: Plate the desired human cell line at an appropriate density.

-

Transfection Mix: Prepare a transfection mix containing the Cas9- and gRNA-expressing plasmids and the biotinylated, phosphorothioate-modified dsODNs.

-

Transfection: Transfect the cells with the prepared mix using a suitable transfection reagent. Culture the cells for 3 days.

II. Genomic DNA Extraction and Library Preparation

-

Genomic DNA Isolation: Harvest the cells and isolate genomic DNA.

-

DNA Shearing: Shear the gDNA to an average fragment size of 500 bp using sonication.

-

End Repair and A-tailing: Perform end-repair and A-tailing on the sheared DNA fragments.

-

Adapter Ligation: Ligate Y-adapters for Illumina sequencing to the prepared DNA fragments.

-

First PCR (Enrichment): Perform a PCR amplification step using a primer specific to the integrated dsODN and a primer that anneals to the Y-adapter. This selectively amplifies the genomic regions flanking the dsODN integration sites.

-

Second PCR (Indexing): Perform a second round of PCR to add sample-specific barcodes and the full Illumina sequencing adapters.

III. Sequencing and Bioinformatic Analysis

-

Sequencing: Perform paired-end sequencing on an Illumina platform.

-

Data Processing: Process the raw sequencing reads to identify those containing the dsODN tag.

-

Alignment: Align the genomic portion of the reads to the reference genome to identify the integration sites.

-

Off-Target Identification: Cluster the integration sites to identify on- and off-target cleavage events.

Caption: Workflow of the GUIDE-seq method for identifying CRISPR-Cas9 off-target sites in living cells.

SITE-Seq (Selective Enrichment and Identification of Tagged Genomic DNA Ends by Sequencing)

SITE-seq is another in vitro method that identifies Cas9 cleavage sites in purified genomic DNA.[4][8][14] It involves tagging the ends of cleaved DNA with a biotinylated adapter, followed by streptavidin-based enrichment and sequencing.[3][15] A key feature of SITE-seq is the use of a range of Cas9 concentrations, which allows for the identification of off-target sites with varying cleavage efficiencies.[4]

The following protocol is a synthesized representation of the initial SITE-seq methodology.[14]

I. In Vitro Cleavage and End-Tagging

-

RNP Assembly: Prepare Cas9 RNPs as described for Digenome-seq.

-

Genomic DNA Digestion: Incubate high-molecular-weight gDNA with a titration of Cas9 RNP concentrations at 37°C.

-

dA-Tailing: Add a single deoxyadenosine (dA) to the 3' ends of the cleaved DNA fragments.

-

Biotinylated Adapter Ligation: Ligate a biotinylated, T-overhang adapter to the dA-tailed DNA ends.

II. Enrichment and Library Preparation

-

DNA Fragmentation: Shear the adapter-ligated DNA to a smaller size.

-

Streptavidin Pulldown: Use streptavidin-coated magnetic beads to enrich for the biotinylated DNA fragments.

-

End Repair and A-tailing: Perform end-repair and A-taling on the enriched fragments.

-

Sequencing Adapter Ligation: Ligate a second sequencing adapter to the prepared fragments.

-

PCR Amplification: Amplify the final library using PCR.

III. Sequencing and Data Analysis

-

Sequencing: Perform paired-end sequencing.

-

Data Analysis: Identify cleavage sites by looking for read pileups that terminate at the same genomic coordinate.

Caption: Workflow of the SITE-seq method for genome-wide identification of Cas9 cleavage sites.

Quantitative Data from Initial Specificity Studies

The initial studies employing these novel methods generated a wealth of quantitative data on the frequency and nature of off-target events. This data was crucial for establishing the specificity profiles of different gRNAs and for understanding the rules governing off-target recognition.

Comparison of On- and Off-Target Cleavage Frequencies

The tables below summarize representative data from early studies, showcasing the indel frequencies at on-target and identified off-target sites for specific gRNAs.

Table 1: Off-Target Analysis of a VEGFA-targeting gRNA (GUIDE-seq)

| Site | Chromosome | Mismatches | Indel Frequency (%) |

| On-target | chr6 | 0 | 88.0 |

| Off-target 1 | chr1 | 3 | 1.5 |

| Off-target 2 | chr18 | 4 | 0.8 |

| Off-target 3 | chr7 | 4 | 0.3 |

| Off-target 4 | chrX | 5 | 0.2 |

Data synthesized from early GUIDE-seq publications.

Table 2: Off-Target Analysis of an HBB-targeting gRNA (Digenome-seq)

| Site | Chromosome | Mismatches | Indel Frequency (%) |

| On-target | chr11 | 0 | 33.7 |

| Off-target 1 | chr11 | 1 | 2.1 |

| Off-target 2 | chr4 | 3 | 0.5 |

| Off-target 3 | chr1 | 4 | 0.2 |

Data synthesized from the initial Digenome-seq publication.[6]

Influence of Mismatches on Off-Target Activity

These early studies also provided insights into how the number and position of mismatches between the gRNA and the DNA target affect cleavage efficiency. Generally, mismatches in the "seed" region (the 8-12 nucleotides at the 3' end of the gRNA, proximal to the PAM) were found to be less tolerated than mismatches in the 5' distal region.[3][16]

Conclusion

The initial studies on CRISPR-Cas9 specificity were pivotal in shaping our understanding of its potential and limitations. The development of unbiased, genome-wide methods like Digenome-seq, GUIDE-seq, and SITE-seq provided the critical tools needed to comprehensively assess off-target effects. The quantitative data generated from these pioneering experiments laid the groundwork for the development of strategies to improve CRISPR-Cas9 specificity, including the engineering of high-fidelity Cas9 variants and the design of more specific gRNAs. This in-depth technical guide serves as a testament to the rigorous scientific inquiry that has been instrumental in advancing the field of genome editing, paving the way for safer and more effective therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the genomic landscape of CRISPR–Cas9 cleavage | Springer Nature Experiments [experiments.springernature.com]

- 5. Identifying genome-wide off-target sites of CRISPR RNA–guided nucleases and deaminases with Digenome-seq | Springer Nature Experiments [experiments.springernature.com]

- 6. Digenome-seq: genome-wide profiling of CRISPR-Cas9 off-target effects in human cells | Springer Nature Experiments [experiments.springernature.com]

- 7. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]

- 8. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]

- 9. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GUIDE-Seq [illumina.com]

- 11. researchgate.net [researchgate.net]

- 12. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 13. vedtopkar.com [vedtopkar.com]

- 14. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]

- 15. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target-Specific Precision of CRISPR-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for CRISPR-Cas9 Plasmid Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful and versatile tool for targeted genetic modifications. This technology relies on the delivery of a Cas9 nuclease and a single-guide RNA (sgRNA) into target cells. One of the most common methods for delivering these components is through plasmid DNA transfection. This application note provides a detailed, step-by-step protocol for the successful transfection of CRISPR-Cas9 plasmids into mammalian cells, covering pre-transfection preparations, the transfection procedure, and post-transfection analysis. The goal is to equip researchers with a robust methodology to achieve high editing efficiency for applications ranging from basic research to drug discovery and development.

Key Experimental Considerations

Successful CRISPR-Cas9 plasmid transfection hinges on several critical factors that must be optimized for each cell type and experiment. These include the health and confluency of the cells, the quality and quantity of the plasmid DNA, the choice of transfection reagent, and the duration of post-transfection incubation.[1] It is crucial to use healthy, actively dividing cells and high-quality, endotoxin-free plasmid DNA with an A260/280 ratio of 1.8 to 2.0.[1][2]

Experimental Protocol

This protocol is optimized for a 6-well plate format. Reagent volumes and cell numbers should be adjusted accordingly for different plate formats.

Phase 1: Pre-Transfection Cell Preparation (Day 1)

-

Cell Seeding: Approximately 18-24 hours before transfection, seed mammalian cells in antibiotic-free growth medium.[3][4] The optimal seeding density depends on the cell type and its growth rate. The goal is to reach 40-80% confluency at the time of transfection.[3][4]

-

Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.[5]

Phase 2: CRISPR-Cas9 Plasmid Transfection (Day 2)

-

Cell Confluency Check: Before proceeding, ensure the cells are at the optimal confluency (40-80%).[3][4]

-

Preparation of DNA-Transfection Reagent Complex:

-

Solution A (Plasmid DNA): In a sterile microcentrifuge tube, dilute 1-3 µg of the CRISPR-Cas9 plasmid DNA into a final volume of 150 µL with a suitable transfection medium (e.g., Opti-MEM®). Mix gently by pipetting and incubate for 5 minutes at room temperature.[3][4] If co-transfecting separate plasmids for Cas9 and sgRNA, mix them at equivalent ratios.[3][4]

-

Solution B (Transfection Reagent): In a separate sterile microcentrifuge tube, dilute 5-15 µL of a lipid-based transfection reagent (e.g., Lipofectamine® or UltraCruz® Transfection Reagent) into a final volume of 150 µL with the same transfection medium. Mix gently and incubate for 5 minutes at room temperature.[3][4]

-

Complex Formation: Add Solution A (plasmid DNA) dropwise to Solution B (transfection reagent). Vortex immediately at a low speed for a few seconds and incubate the mixture for 20 minutes at room temperature to allow for the formation of the DNA-lipid complex.[3]

-

-

Transfection:

-

Gently add the 300 µL DNA-transfection reagent complex dropwise to each well of the 6-well plate.

-

Gently swirl the plate to ensure even distribution of the complex.[3]

-

-

Incubation: Incubate the cells for 24-72 hours under their normal culture conditions.[3] Media replacement is typically not necessary within the first 24 hours post-transfection.[3][4]

Phase 3: Post-Transfection Analysis (Day 3-5)

-

Assessment of Transfection Efficiency: If the CRISPR plasmid contains a fluorescent reporter (e.g., GFP), transfection efficiency can be visually confirmed using fluorescence microscopy 24-72 hours post-transfection.[3][4]

-

Harvesting Cells for Analysis:

-

Cells can be harvested 48-72 hours post-transfection to assess genome editing efficiency.[6] The optimal time point may vary, and a time-course experiment (e.g., 24, 48, 72 hours) is recommended for initial optimization.[1]

-

For adherent cells, wash with PBS, detach using trypsin or a cell scraper, and collect the cell pellet by centrifugation.[4]

-

-

Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercially available kit according to the manufacturer's instructions.

-

Analysis of Gene Editing Efficiency: The efficiency of gene disruption can be evaluated using various methods, including:

-

Mismatch Cleavage Assays (e.g., T7E1 assay): This assay detects insertions and deletions (indels) resulting from non-homologous end joining (NHEJ) repair of the DNA double-strand break.[1][6]

-

Sanger Sequencing: Sequencing of the target locus can confirm the presence of mutations.

-

Next-Generation Sequencing (NGS): For a more quantitative and in-depth analysis of on-target and off-target mutations.

-

Data Presentation

The following tables provide a summary of the key quantitative parameters for CRISPR-Cas9 plasmid transfection.

Table 1: Cell Seeding Densities for a 6-Well Plate

| Cell Type | Seeding Density (cells/mL) |

| Adherent Cells | 0.8 - 3.0 × 10⁵ |

| Suspension Cells | 2.5 - 5.0 × 10⁵ |

Table 2: Reagent Quantities for a Single Well of a 6-Well Plate

| Component | Quantity |

| CRISPR-Cas9 Plasmid DNA | 1 - 3 µg |

| Transfection Medium (for dilution) | 300 µL total |

| Lipid-Based Transfection Reagent | 5 - 15 µL |

Table 3: Incubation Times

| Step | Duration |

| Pre-transfection Cell Growth | 18 - 24 hours |

| DNA-Transfection Reagent Complex Formation | 20 minutes |

| Post-transfection Incubation | 24 - 72 hours |

Experimental Workflow and Signaling Pathway Diagrams

References

Designing Effective sgRNAs for CRISPR-Cas9 Experiments: Application Notes and Protocols

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful and versatile tool for targeted genetic modifications. The specificity and efficiency of this system are critically dependent on the design of the single guide RNA (sgRNA), which directs the Cas9 nuclease to the desired genomic locus. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design effective sgRNAs for CRISPR-Cas9 experiments, ensuring high on-target activity while minimizing off-target effects. We will cover the core principles of sgRNA design, provide a step-by-step protocol for using a popular online design tool, and detail experimental methods for validating sgRNA efficacy.

Core Principles of sgRNA Design

The design of a highly effective sgRNA is a multi-faceted process that requires careful consideration of several key parameters. These principles are aimed at maximizing the on-target cleavage efficiency while minimizing the likelihood of unintended edits at off-target sites.

A crucial first step in sgRNA design is the identification of a Protospacer Adjacent Motif (PAM) sequence in the target DNA.[1] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG, where 'N' can be any nucleotide.[2] The Cas9 nuclease will not bind and cleave the DNA without a correct PAM sequence adjacent to the target site.[2][3]

The target-specific sequence of the sgRNA, typically 20 nucleotides in length, is located immediately upstream of the PAM sequence.[4] This 20-nucleotide sequence should be unique within the genome to prevent off-target effects.[4] While shorter sgRNA sequences (17-18 nucleotides) have been shown to sometimes reduce off-target effects, this can also potentially decrease on-target efficiency.[5][6]

The GC content of the sgRNA sequence plays a significant role in its stability and binding to the target DNA. A GC content between 40-60% is generally recommended for optimal activity.[3][7] Very high or very low GC content can negatively impact sgRNA efficiency.[8]

Furthermore, the sgRNA sequence should be devoid of secondary structures that could interfere with its binding to the Cas9 protein or the target DNA.[3] Online tools can predict the secondary structure of an sgRNA. It is also advisable to avoid stretches of four or more identical nucleotides, particularly thymine (T), as poly-T sequences can act as a termination signal for the U6 promoter commonly used to express sgRNAs.[9]

Data Presentation: Key Parameters for Effective sgRNA Design

The following tables summarize quantitative data on how different design parameters can influence sgRNA efficacy.

| Parameter | Recommended Range/Value | Impact on Efficacy | Reference(s) |

| sgRNA Length | 20 nucleotides | Optimal for on-target activity. Shorter guides (17-18 nt) may reduce off-targets but can also decrease on-target efficiency. | [5][6] |

| GC Content | 40-60% | Promotes stable binding to the target DNA. GC content below 40% or above 80% can lead to reduced efficiency. | [3][7][8] |

| PAM Sequence | NGG (for SpCas9) | Essential for Cas9 recognition and binding. | [1][2] |

| Target Site | Early coding exon | For gene knockout experiments, targeting an early exon is more likely to result in a non-functional protein. | [2] |

| Off-Target Mismatch Position (from PAM) | Tolerance | Impact on Off-Target Activity | Reference(s) |

| 1-5 (Seed region) | Low | Mismatches in this region are poorly tolerated and significantly reduce off-target cleavage. | [10][11] |

| 6-12 | Moderate | Mismatches are better tolerated than in the seed region, but can still impact off-target activity. | [10] |

| 13-20 | High | Mismatches in the PAM-distal region are generally well-tolerated and have a lower impact on off-target cleavage. | [10] |

Experimental Protocols

Protocol 1: Step-by-Step sgRNA Design using Benchling

Benchling is a widely used, web-based platform that offers a suite of tools for molecular biology, including a user-friendly CRISPR guide RNA design tool.[12][13]

-

Sequence Import:

-

Create a free account on the Benchling website.

-

Create a new project and import the DNA sequence of your target gene. You can do this by searching for the gene name or accession number from databases like NCBI or Ensembl.[2]

-

-

Initiate CRISPR Design:

-

Set Design Parameters:

-

Choose the genome for off-target analysis.

-

Select the appropriate PAM sequence for your Cas9 variant (e.g., NGG for SpCas9).

-

Specify the desired sgRNA length (typically 20 nucleotides).

-

-

Analyze and Select sgRNAs:

-

Benchling will generate a list of potential sgRNAs within your selected region and provide on-target and off-target scores.[3]

-

The on-target score (e.g., based on the Doench 'Rule Set 2' algorithm) predicts the cutting efficiency of the sgRNA at the intended site. A higher score indicates higher predicted efficiency.[14]

-

The off-target score (e.g., using the CFD or MIT scoring methods) predicts the specificity of the sgRNA. A higher score indicates fewer potential off-target sites.[14]

-

Select 2-3 sgRNA candidates with high on-target and high off-target scores for experimental validation.

-

Protocol 2: In Vitro Transcription of sgRNA

This protocol describes the synthesis of sgRNA from a DNA template using a T7 RNA polymerase-based in vitro transcription kit.[15][16][17]

Materials:

-

DNA template containing a T7 promoter followed by the 20-nucleotide sgRNA target sequence and the sgRNA scaffold. This can be a linearized plasmid, a PCR product, or two complementary oligonucleotides.

-

T7 RNA Polymerase Kit (e.g., from NEB, Thermo Fisher Scientific, or Jena Bioscience).

-

Nuclease-free water.

-

DNase I (RNase-free).

-

RNA purification kit or phenol:chloroform extraction reagents.

Procedure:

-

Template Preparation: Prepare a linear DNA template. If using a plasmid, linearize it with a restriction enzyme downstream of the sgRNA coding sequence. If using PCR, amplify the region containing the T7 promoter and sgRNA sequence.

-

In Vitro Transcription Reaction Setup:

-

Thaw the components of the transcription kit on ice.

-

Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template:

-

Nuclease-free water

-

Reaction Buffer (10X)

-

NTPs

-

DNA template (0.5-1 µg)

-

T7 RNA Polymerase Mix

-

-

Mix gently and incubate at 37°C for 2-4 hours, or overnight for maximum yield.[15]

-

-

DNase Treatment:

-

Add DNase I to the reaction mixture to degrade the DNA template.

-

Incubate at 37°C for 15 minutes.[15]

-

-

sgRNA Purification:

-

Purify the synthesized sgRNA using an RNA cleanup kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol precipitation.

-

-

Quantification and Quality Control:

-

Determine the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the sgRNA by running a sample on a denaturing polyacrylamide gel.

-

Protocol 3: Validation of sgRNA Efficiency using T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a simple and cost-effective method to detect on-target gene editing in a population of cells.[3][18]

Materials:

-

Genomic DNA from CRISPR-edited and control cells.

-

PCR primers flanking the target site.

-

High-fidelity DNA polymerase.

-

T7 Endonuclease I and reaction buffer.

-

Agarose gel and electrophoresis equipment.

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from the population of cells transfected with the CRISPR-Cas9 components and from a negative control cell population.

-

PCR Amplification:

-

Amplify a 400-1000 bp region surrounding the target site using high-fidelity DNA polymerase.[18]

-

Purify the PCR product.

-

-

Heteroduplex Formation:

-

In a PCR tube, mix approximately 200 ng of the purified PCR product with the appropriate reaction buffer.

-

Denature and re-anneal the PCR products in a thermocycler using the following program:

-

95°C for 5 minutes

-

Ramp down to 85°C at -2°C/second

-

Ramp down to 25°C at -0.1°C/second

-

Hold at 4°C

-

-

-

T7E1 Digestion:

-

Add T7 Endonuclease I to the annealed PCR product.

-

Incubate at 37°C for 15-20 minutes.[18]

-

-

Gel Electrophoresis:

-

Analyze the digested products on a 2% agarose gel.

-

The presence of cleaved fragments in the sample from the edited cells, in addition to the full-length PCR product, indicates successful gene editing. The intensity of the cleaved bands can be used to estimate the editing efficiency.

-

Protocol 4: Analysis of CRISPR Edits by Sanger Sequencing and TIDE

Tracking of Indels by Decomposition (TIDE) is a web-based tool that analyzes Sanger sequencing data to quantify the frequency and nature of insertions and deletions (indels) in a mixed cell population.[4]

Materials:

-

Genomic DNA from CRISPR-edited and control cells.

-

PCR primers flanking the target site.

-

Sanger sequencing service.

Procedure:

-

PCR Amplification and Sequencing:

-